Procaine pidolate

Description

Properties

IUPAC Name |

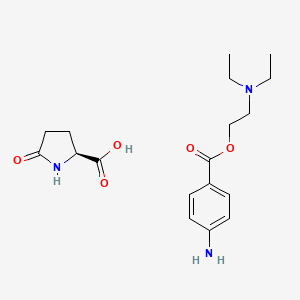

2-(diethylamino)ethyl 4-aminobenzoate;(2S)-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.C5H7NO3/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;7-4-2-1-3(6-4)5(8)9/h5-8H,3-4,9-10,14H2,1-2H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTURZEPMXLXYMZ-HVDRVSQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.C1CC(=O)NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.C1CC(=O)N[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937984 | |

| Record name | 5-Hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid--2-(diethylamino)ethyl 4-aminobenzoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17140-49-7 | |

| Record name | Proline, 5-oxo-, compd. with 2-(diethylamino)ethyl 4-aminobenzoate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17140-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procaine pidolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid--2-(diethylamino)ethyl 4-aminobenzoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxoproline, compound with 2-(diethylamino)ethyl 4-aminobenzoate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCAINE PIDOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W84930057W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Theoretical and Foundational Aspects of Procaine Pidolate Research

Historical Context of Procaine (B135) in Biochemical and Pharmacological Investigations

Procaine, a foundational molecule in the history of pharmacology, was first synthesized in 1905 by the German chemist Alfred Einhorn. fda.govwikipedia.org It was developed as a safer alternative to cocaine, which was the primary local anesthetic at the time but was fraught with issues of toxicity and addiction. fda.govmolport.com Einhorn patented the new compound under the trade name Novocain, a name derived from the Latin novus (new) and the common anesthetic suffix -caine. fda.govfda.gov The surgeon Heinrich Braun was instrumental in introducing procaine into medical practice. fda.gov

Initially, procaine's primary application was as an injectable local anesthetic for surgical and dental procedures. fda.govfda.govcas.org Its mechanism of action, like other local anesthetics, is primarily the blockade of voltage-gated sodium channels in nerve cell membranes. google.comdrugbank.com This action inhibits the influx of sodium ions necessary for the generation and conduction of nerve impulses, resulting in a loss of sensation. google.comdrugbank.comnih.gov Unlike cocaine, procaine is a vasodilator, and it was often co-administered with epinephrine (B1671497) to constrict blood vessels, thereby reducing bleeding and prolonging the anesthetic effect. fda.govfda.gov

Over time, while newer local anesthetics like lidocaine (B1675312) have largely replaced procaine in routine anesthesia, research has continued to uncover a surprising diversity of non-anesthetic biological activities. wikipedia.orgcas.org In the mid-20th century, researchers like Ana Aslan began investigating the systemic effects of procaine, leading to the development of formulations like Gerovital H3, which was controversially promoted for "anti-aging" effects. wikipedia.orgklivon.comgoogle.com These investigations spurred further research into procaine's broader pharmacological profile. wikipedia.orggoogle.com Modern studies have explored its potential as a geroprotector, anti-inflammatory agent, and its influence on various cellular processes. google.comgoogle.com Research has indicated that procaine and its metabolites can modulate mitochondrial function, DNA methylation, and monoamine oxidase activity. klivon.comgoogle.comgoogle.com Furthermore, procaine has been investigated for its potential anticancer activities, with some studies suggesting it can inhibit cancer cell proliferation and induce apoptosis. nih.govedqm.eu This historical trajectory from a simple local anesthetic to a molecule of interest for its complex, multi-targeted effects provides the foundational context for the ongoing investigation into its various forms, such as procaine pidolate. wikipedia.orggoogle.com

Conceptual Frameworks for Prodrug Design and Salt Forms in Chemical Biology (e.g., pidolate anion)

The development of new therapeutic agents is often challenged by suboptimal physicochemical and pharmacokinetic properties of active drug molecules. researchgate.netvias.be Prodrug design and the formation of pharmaceutical salts are two key strategies employed to overcome these limitations. researchgate.netsigmaaldrich.com

A prodrug is a biologically inert or less active derivative of a parent drug molecule that undergoes a chemical or enzymatic transformation in the body to release the active drug. researchgate.netnih.gov This approach can be used to improve a drug's solubility, chemical stability, absorption, and to achieve site-specific delivery, thereby enhancing its therapeutic efficacy and reducing toxicity. vias.benih.gov The concept of a prodrug was first introduced by Albert in 1958 and has since become a fundamental tool in drug development. nih.gov

Pharmaceutical salts are formed by combining an ionizable drug with a counter-ion to create a neutral complex. sigmaaldrich.com This is a widely used technique to modify the properties of weakly acidic or basic drugs. he.com.br Salt formation can significantly impact a drug's:

Solubility and Dissolution Rate: This is the most common reason for creating a salt form, often leading to improved bioavailability. he.com.bramazonaws.com

Stability: Salt forms can exhibit greater chemical and physical stability than the parent drug. sigmaaldrich.comhe.com.br

Solid-State Properties: Properties like crystallinity and melting point can be optimized for manufacturing and formulation. he.com.brgoogle.com

Hygroscopicity: The tendency to absorb moisture from the air can be reduced. he.com.br

The choice of the counter-ion is critical, as it can influence the final properties of the drug substance. sigmaaldrich.comamazonaws.com Common counter-ions for basic drugs include hydrochloride and mesylate, while sodium and calcium are common for acidic drugs. he.com.brgoogle.com

The pidolate anion , also known as pyroglutamate (B8496135) or 5-oxoproline, is the conjugate base of pyroglutamic acid. wikipedia.orgcas.org Pyroglutamic acid is a natural amino acid derivative formed from the cyclization of glutamic acid or glutamine. wikipedia.org In pharmaceutical sciences, pidolate is used as a counter-ion to form salts with various active substances. The use of an amino acid-derived counter-ion like pidolate is based on the principle of enhancing the bioavailability of the active molecule. matrix-fine-chemicals.com Salts such as calcium pidolate and magnesium pidolate are recognized for their high bioavailability, as the pidolate carrier is thought to be readily assimilated. matrix-fine-chemicals.com For instance, magnesium pidolate is noted for its enhanced absorption and utilization by the body compared to other magnesium salts. The formation of This compound involves the combination of the basic procaine molecule with the acidic pidolic acid. This specific salt is also referred to as Procaine pyroglutamate. cas.org The theoretical advantage of this pairing lies in the potential for the pidolate moiety to improve the pharmacokinetic profile of procaine. A patent for "Procaine-2-pyrrolidone-5-carboxylate" was granted in 1959, indicating early interest in this specific chemical combination.

| Property Modified by Salt Formation | General Rationale | Relevance of Pidolate Anion |

|---|---|---|

| Aqueous Solubility | To improve dissolution and absorption of poorly soluble drugs. he.com.br | The pidolate anion, being part of a highly water-soluble amino acid, can potentially increase the aqueous solubility of procaine. |

| Bioavailability | To increase the fraction of the administered dose that reaches systemic circulation. vias.be | Pidolate salts of minerals like calcium and magnesium are known for their high bioavailability, suggesting a similar benefit could be conferred to procaine. matrix-fine-chemicals.com |

| Stability | To protect the drug from degradation, extending its shelf-life. sigmaaldrich.com | Forming a stable crystalline salt structure with pidolate could enhance the chemical stability of procaine. |

| Taste Masking | To improve patient compliance for oral formulations by masking unpleasant tastes. he.com.br | While not a primary driver for procaine, salt formation is a general strategy for taste masking. he.com.br |

Theoretical Basis for Procaine's Multi-Targeted Pharmacological Activities

The pharmacological profile of procaine extends beyond its primary function as a sodium channel blocker. fda.govgoogle.com A growing body of research suggests that procaine is a multi-targeted agent, interacting with various biological systems at the cellular and molecular levels. klivon.comgoogle.comgoogle.com While specific studies on the multi-targeted activities of this compound are not extensively documented, a theoretical framework can be constructed based on the known activities of the procaine molecule itself.

The primary and most well-understood action of procaine is the inhibition of voltage-gated sodium channels , which accounts for its local anesthetic effect. google.comdrugbank.comnih.gov By blocking these channels, it prevents nerve depolarization and the propagation of pain signals. google.comdrugbank.com

Beyond this, research has identified several other potential targets and mechanisms of action for procaine:

Epigenetic Modifications: Procaine has been identified as an inhibitor of DNA methylation. google.comnih.gov It has been shown to bind to DNA and cause demethylation, which can reactivate tumor suppressor genes. nih.govedqm.eu This mechanism is the basis for its investigation as an anticancer agent, with studies showing it can inhibit the growth of various cancer cell lines, including breast and liver cancer. nih.govedqm.eu

Membrane Interactions: As an amphipathic molecule, procaine interacts with biological membranes, altering their fluidity and organization. google.comgoogle.com This non-specific interaction can influence the function of various membrane-embedded proteins, including ion channels and receptors beyond just the sodium channel. google.com

Receptor Antagonism: Studies have indicated that procaine can bind to or antagonize the function of other receptors, including N-methyl-D-aspartate (NMDA) receptors, nicotinic acetylcholine (B1216132) receptors, and serotonin (B10506) (5-HT3) receptors. google.com These interactions could contribute to its complex effects on the central nervous system.

Mitochondrial Effects: Procaine has been shown to affect mitochondrial structure and function, including processes like oxidative phosphorylation. klivon.comgoogle.com This could be linked to its reported antioxidant and cytoprotective effects. wikipedia.org

Enzyme Inhibition: Early research also explored procaine's effect on enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. klivon.comgoogle.com

| Pharmacological Target | Known Effect of Procaine | Potential Implication |

|---|---|---|

| Voltage-Gated Sodium Channels | Inhibition/Blockade. google.comdrugbank.com | Local anesthesia. fda.gov |

| DNA Methyltransferases (DNMTs) | Inhibition, leading to DNA demethylation. google.comnih.gov | Anticancer activity. nih.govedqm.eu |

| NMDA Receptors | Antagonism. | Modulation of central nervous system activity. |

| Nicotinic Acetylcholine Receptors | Antagonism. | Neuromuscular and CNS effects. |

| Serotonin (5-HT3) Receptors | Antagonism. | Modulation of neurotransmission. |

| Mitochondria | Modulation of function and structure. klivon.comgoogle.com | Antioxidant and cytoprotective effects. wikipedia.org |

Synthesis and Advanced Chemical Modifications

Chemical Synthesis Pathways for Procaine (B135) and Analogues

The synthesis of procaine can be achieved through multiple pathways. One common method involves the direct reaction of benzocaine (B179285) with 2-diethylaminoethanol in the presence of sodium ethoxide. wikipedia.org Another established route starts with the oxidation of 4-nitrotoluene (B166481) to 4-nitrobenzoic acid. This intermediate is then reacted with thionyl chloride to form an acyl chloride, which subsequently reacts with 2-diethylaminoethanol to produce nitrocaine. The final step involves the reduction of the nitro group to an amine via hydrogenation over a Raney nickel catalyst, yielding procaine. wikipedia.org A similar process involves the esterification of p-nitrobenzoic acid with diethylaminoethanol, followed by catalytic hydrogenation to reduce the nitro group. google.com

A retrosynthetic analysis of procaine suggests it can be synthesized from 4-aminobenzoic acid, ethylene (B1197577) oxide, and diethylamine. vaia.com This process involves the reaction of 4-aminobenzoic acid with ethylene oxide under basic conditions to form 4-(2-hydroxyethylamino)benzoic acid, followed by esterification with diethylamine. vaia.com

The synthesis of procaine analogues often involves modifications to the aromatic ring, the ester linkage, or the amino group. For instance, sulfur-containing analogues have been synthesized by reacting the corresponding acid chloride with diethylaminoethanol. jst.go.jp Solid-phase synthesis strategies have also been developed to create libraries of procaine and procainamide (B1213733) analogues, allowing for diverse structural modifications. acs.org

Methodologies for Procaine-Pidolate Salt Formation and Optimization

The formation of a salt, such as procaine pidolate, is a common strategy to improve the physicochemical properties of a drug, including its solubility and stability. researchgate.netresearchgate.net Salt formation typically involves the reaction of a basic drug, like procaine, with an acidic compound, in this case, pidolic acid (pyroglutamic acid).

The general principle of salt formation involves a reaction between a weak base and a weak acid. For optimal salt formation and stability, it is generally considered that the pKa values of the parent drug and the salt-forming agent should differ by at least 2 pH units. researchgate.net The process can be influenced by various factors, including the solvent system, temperature, and the presence of other ions. researchgate.netgoogle.com

Optimization of the salt formation process often involves screening various conditions to achieve the desired crystal form with optimal properties. This can include adjusting the pH of the solution, using different solvents or co-solvents, and controlling the rate of crystallization. google.comnih.gov Techniques such as vacuum azeotropic distillation can be employed to control crystallization and obtain a product with uniform particle size and high purity. google.com The goal is to produce a stable salt form that does not readily disproportionate back to the free base under relevant conditions. nih.gov

Design and Synthesis of Novel Procaine Derivatives for Mechanistic Probing

The design and synthesis of novel procaine derivatives are crucial for exploring their mechanisms of action and developing compounds with improved or novel therapeutic properties. nih.govnih.gov Researchers have synthesized various derivatives by modifying the core procaine structure.

One approach involves creating constrained analogues to reduce the flexibility of the molecule. For example, the N-alkylamide moiety of procaine has been constrained into oxazoline (B21484) rings, leading to derivatives with inhibitory activity against DNA methyltransferase-1 (DNMT1). acs.orgnih.gov The synthesis of these constrained analogues can involve peptide coupling of 4-nitrobenzoic acid with an amino acid ester, followed by cyclization and further chemical transformations. acs.org

Another strategy is the synthesis of glycodrugs by attaching a sugar moiety to the procaine molecule. mdpi.com For instance, D-galactose derivatives of procaine have been synthesized through a two-step process involving the formation of an imine followed by reduction. mdpi.com These modifications can influence the molecule's transport and interaction with biological targets. mdpi.com

Furthermore, new derivatives have been synthesized by introducing different substituents on the aromatic ring or by creating Schiff base ligands with other molecules, which can then be used to form metal complexes. he.com.brresearchgate.net These novel compounds are then evaluated for various biological activities, providing insights into structure-activity relationships. nih.gov

Stereochemical Considerations in Procaine Synthesis and Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly impact the biological activity of a drug. researchgate.netslideshare.net While procaine itself does not have a chiral center, the synthesis of its derivatives or analogues can introduce chirality. solubilityofthings.com

When a chiral center is present in a molecule, it can exist as different stereoisomers, such as enantiomers, which are non-superimposable mirror images. mhmedical.com These stereoisomers can exhibit different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. mhmedical.comnih.gov

Molecular and Cellular Pharmacodynamics of Procaine Core Component

Voltage-Gated Sodium Channel Modulation: A Mechanistic Re-evaluation

The principal mechanism of action for procaine (B135) is the inhibition of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. drugbank.comunict.it This inhibition prevents the influx of sodium ions, a critical step for the generation and propagation of action potentials in nerve fibers, thereby producing a local anesthetic effect. nih.govflarer.ch The interaction is not a simple pore-blocking event but a nuanced, state-dependent process. researchgate.netnih.gov

Research indicates that the binding site for procaine is located on the cytoplasmic (inner) portion of the sodium channel. drugbank.comhmdb.caunict.it This binding is thought to occur within the channel's pore. neuraltherapy.gr More specifically, studies involving site-directed mutagenesis have identified that the S6 segments of the four homologous domains (DI-DIV) of the channel are crucial for local anesthetic binding. nih.govresearchgate.net These segments line the inner cavity of the channel, and their conformational changes during channel gating significantly impact drug affinity. researchgate.net

Procaine's interaction with VGSCs is a prime example of allosteric regulation. The affinity of procaine for its binding site is dependent on the conformational state of the channel (resting, open, or inactivated). researchgate.netnih.gov This concept is central to the "modulated receptor hypothesis," which posits that local anesthetics bind with different affinities to different channel states. researchgate.netnih.gov Procaine exhibits a higher affinity for the open and inactivated states of the channel compared to the resting state. nih.gov By binding to these states, procaine stabilizes them, thereby increasing the proportion of channels that are unavailable to open and conduct sodium ions. neuraltherapy.gr This state-dependent binding also explains the "use-dependent" or "phasic" block, where the inhibitory effect of procaine is enhanced with repetitive stimulation of the nerve fiber, as more channels are driven into the open and inactivated states. neuraltherapy.group.com

Recent structural and functional studies suggest that the fast inactivation of VGSCs involves an allosteric mechanism, where the intracellular linker between domains III and IV binds to a pocket on the side of the pore, inducing a conformational change that closes the channel. nih.gov Procaine's binding within the pore can further influence these gating mechanisms, contributing to its inhibitory effect. neuraltherapy.gr

| Parameter | Description | Supporting Evidence |

|---|---|---|

| Binding Site Location | Cytoplasmic (inner) portion of the voltage-gated sodium channel, within the pore. drugbank.comhmdb.caunict.it | Mutagenesis studies implicating the S6 segments of all four domains (DI-DIV) in forming the binding site. nih.govresearchgate.net |

| Access Pathway | Procaine can access its binding site via both hydrophilic (through the open channel gate) and lipophilic (from the membrane phase) pathways. nih.gov | The state-dependent nature of the block supports access through the open gate. researchgate.net |

| Allosteric Regulation | Procaine binding is state-dependent, with higher affinity for open and inactivated channel states. nih.gov | Explains the phenomenon of use-dependent (phasic) block. neuraltherapy.group.com |

| Mechanism of Inhibition | Stabilization of the inactivated state of the channel, reducing the number of channels available for depolarization. neuraltherapy.gr | Leads to a decrease in the rate of rise and amplitude of the action potential. flarer.ch |

The mammalian nervous system expresses nine different subtypes of voltage-gated sodium channel α-subunits (NaV1.1–NaV1.9), each with distinct tissue distribution and biophysical properties. nih.govnih.gov While procaine is generally considered a non-selective VGSC blocker, some studies suggest a degree of subtype specificity in its action, although this is less pronounced than for some other local anesthetics. oup.comnih.gov

The differences in amino acid sequences within the S6 segments and other regions of the channel pore among the various subtypes can influence the binding affinity of local anesthetics. nih.gov For instance, the residue at position 1764 in the DIV-S6 segment of the rat NaV1.2 channel is a critical determinant for the binding of many local anesthetics. oup.com While specific comparative studies on procaine across all nine subtypes are limited, it is understood that the subtle structural variations between subtypes underlie the differences in potency and the kinetics of block observed for various local anesthetic agents. nih.govnih.gov The development of subtype-selective blockers is a major goal in pharmacology to achieve more targeted therapeutic effects with fewer side effects. oup.comnih.gov

Receptor Interaction Profiling and Antagonism

Beyond its primary action on VGSCs, procaine has been shown to interact with and antagonize the function of several other ligand-gated ion channels and receptors. drugbank.comhmdb.caunict.it These interactions contribute to its complex pharmacological profile.

Procaine acts as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov Studies using whole-cell patch-clamp techniques on hippocampal pyramidal neurons have demonstrated that procaine produces a reversible and concentration-dependent inhibition of NMDA-induced currents. nih.gov The inhibition is characterized by a reduction in the maximal NMDA-induced currents without affecting the concentration of NMDA required to elicit a half-maximal response (EC50). nih.govncats.io This suggests that procaine does not compete with the agonist (NMDA) for its binding site. nih.gov

The antagonism exhibits voltage dependence, being more pronounced at negative membrane potentials, which is indicative of a channel-blocking mechanism. nih.gov It is proposed that procaine binds to a site within the NMDA receptor's ion channel, possibly overlapping with the binding sites for other channel blockers like Mg2+ and ketamine. nih.gov Site-directed mutagenesis studies have shown that mutating an asparagine residue (N598) in the ζ1 subunit of the NMDA receptor reduces the sensitivity to procaine, further supporting an interaction site within the channel pore. nih.gov

| Receptor Target | Mechanism of Action | Reported Affinity/Potency | Functional Consequence |

|---|---|---|---|

| N-methyl-D-aspartate (NMDA) Receptor | Non-competitive antagonist; open channel block. nih.govnih.gov | IC50: 0.296 mM (at -60 mV in mouse hippocampal neurons). nih.govselleckchem.com | Inhibition of NMDA-mediated excitatory neurotransmission. nih.gov |

| Nicotinic Acetylcholine (B1216132) Receptor (nAChR) | Reversible inhibitor/antagonist. scbt.comnih.gov The interaction may involve competition with lipids at the protein interface. acs.org | IC50: 45.5 µM - 50.0 µM (depending on the specific receptor subtype and agonist used). neuraltherapy.grselleckchem.comncats.io | Blockade of cholinergic neurotransmission at nicotinic synapses. nih.gov |

| Serotonin (B10506) Receptor-Ion Channel Complex (5-HT3) | Antagonist. drugbank.comunict.it | Kd: 1.7 µM. selleckchem.comncats.io | Impairment of 5-HT3 receptor-mediated signaling. unict.it |

Procaine also functions as a reversible inhibitor of nicotinic acetylcholine receptors (nAChRs). scbt.comnih.gov It has been shown to inhibit currents induced by nicotinic agonists in a voltage-dependent manner, suggesting a site of action within the ion channel pore. nih.gov The inhibition is more pronounced at more negative membrane potentials. nih.gov

The interaction of procaine with nAChRs is complex. Some studies suggest that procaine acts as a reversible inhibitor that stabilizes the receptor in an inactive conformation. scbt.com Its aromatic structure may promote hydrophobic interactions that facilitate selective binding. scbt.com Other research indicates that the lipophilicity of procaine and its analogs is a significant determinant of their binding affinity for nAChRs. nih.gov Furthermore, aminated local anesthetics like procaine have been found to compete with certain lipids, such as phosphatidylinositol, for sites on the intramembranous surface of the nAChR protein, suggesting an indirect modulation of receptor function by altering the lipid-protein interface. acs.org

Procaine has been identified as an antagonist of the 5-hydroxytryptamine (serotonin) type 3 (5-HT3) receptor, which is a ligand-gated ion channel. drugbank.comunict.it This antagonism has been demonstrated in rat sensory ganglion neurons, where procaine was shown to impair the function of the 5-HT3 receptor-ion channel complex. unict.it The reported dissociation constant (Kd) for procaine at the 5-HT3a receptor is 1.7 µM, indicating a relatively high affinity for this target. selleckchem.comncats.io This interaction may contribute to some of procaine's systemic effects, as 5-HT3 receptors are involved in various physiological processes, including emesis, anxiety, and nociception.

The actions of procaine at the cellular level are multifaceted, extending beyond the simple blockade of sodium channels responsible for its anesthetic effect. drugbank.comguidetopharmacology.org It interacts with various cellular components and processes, leading to a cascade of downstream effects. d-nb.inforesearchgate.net

Intracellular pH Regulation and Membrane Transport Phenomena

Procaine's chemical nature as a tertiary amine allows it to influence the delicate balance of intracellular pH (pHi). nih.gov This regulation is intrinsically linked to its movement across the cell membrane.

As a weak base, procaine can permeate cell membranes and alter the internal pH. nih.gov Studies have shown that procaine can induce changes in pHi, although the direction of this change can vary depending on the cell type. In some cells, procaine exposure leads to an initial intracellular alkalosis, a rise in pH. nih.gov This is attributed to the neutral form of procaine readily crossing the cell membrane and then binding with intracellular protons. However, this effect can be transient, with the cell eventually experiencing an acidosis, or a decrease in pH. nih.gov In other cell types, such as Xenopus oocytes, procaine has been observed to cause a direct intracellular acidification. tandfonline.com This variability highlights the complex interplay between procaine, different cell types, and their specific pH regulatory mechanisms. The regulation of intracellular pH is a critical process, often managed by systems like the Na+-H+ exchanger, which in many cells becomes active in response to external stimuli to maintain pH balance. physiology.org

Procaine exists in both a neutral, lipid-soluble form and a charged, ionized form, with the balance between the two dictated by the surrounding pH. heraldopenaccess.us It is primarily the neutral form that can easily diffuse across the lipophilic cell membrane. nih.govheraldopenaccess.us Once inside the cell, the intracellular environment's pH determines the equilibrium between the neutral and ionized forms. The charged, or loaded, form of procaine is thought to be responsible for its primary anesthetic action by binding to the cytoplasmic side of voltage-gated sodium channels, thereby blocking nerve impulse conduction. drugbank.comheraldopenaccess.us The movement of the charged form across the membrane is considered to be slower. semanticscholar.org This differential permeability of the neutral and ionized forms is a key aspect of its mechanism of action and its effects on intracellular processes. nih.govheraldopenaccess.us

Epigenetic Modulatory Activities

Perhaps one of the most significant areas of recent research into procaine has been its ability to act as an epigenetic modulator, specifically as a DNA demethylating agent. d-nb.infoaacrjournals.orgnih.gov This has opened up new avenues for its potential therapeutic applications.

Gene Expression Restoration in Epigenetic Silencing Models

A crucial consequence of procaine-induced DNA demethylation is the reactivation of genes that have been silenced by hypermethylation. aacrjournals.orgnih.gov This is particularly relevant in the context of cancer, where tumor suppressor genes are often inactivated through this epigenetic mechanism. terapianeural.comnih.gov Research has shown that procaine can demethylate the hypermethylated promoter regions of specific tumor suppressor genes, such as the retinoic acid receptor β2 (RARβ2) gene, leading to the restoration of their expression. d-nb.infoaacrjournals.org The reactivation of such genes can, in turn, inhibit cancer cell growth. aacrjournals.org In various cancer cell lines, including those from breast, liver, and gastric cancers, procaine has been shown to restore the expression of silenced genes. researchgate.netnih.gov

Interactions with DNA Methyltransferases (DNMTs)

Procaine's interaction with the DNA methylation machinery appears to be primarily indirect. Instead of directly inhibiting the catalytic activity of DNMTs in the same way as some other inhibitors, procaine's mechanism is thought to involve disrupting the interaction between DNMTs and DNA. researchgate.net By binding to CpG-rich DNA sequences, procaine effectively acts as a physical barrier, preventing DNMT1 and DNMT3A from accessing their target sites on the DNA. researchgate.net Some studies suggest that procaine reduces the activity, but not the expression, of DNMT1 and DNMT3A. researchgate.net Molecular modeling studies have also indicated that despite having a different chemical structure, procaine may exhibit similar interactions within the DNMT1 binding site as other non-nucleoside inhibitors. nih.gov

Cellular Stress Responses and Mechanistic Cytopathology

Procaine, a well-established local anesthetic, elicits a range of cellular stress responses and distinct cytopathological effects that have been the subject of extensive research. These effects are particularly evident in its ability to induce cytoplasmic vacuolization, modulate critical cellular degradation pathways like autophagy, and interfere with cell cycle progression.

A notable cytopathological effect of procaine and other weakly basic amine compounds is the induction of massive cytoplasmic vacuolization. capes.gov.brnih.gov This phenomenon has been observed across various cell types, including primary cultures of rabbit pulmonary artery smooth muscle cells (SMCs) and COS-1 cells. capes.gov.brnih.gov The vacuolization typically occurs over several hours following exposure to the compound. capes.gov.br

The underlying mechanism is believed to be linked to the physicochemical properties of procaine as a weak base. researchgate.net The process involves the trapping of the protonated, charged form of the drug within acidic intracellular organelles, such as lysosomes and components of the Golgi apparatus. capes.gov.brresearchgate.net This accumulation of charged molecules inside the organelles creates an osmotic gradient, drawing water in and causing the organelles to swell, thus forming large vacuoles. capes.gov.brcdnsciencepub.com This "proton sponge" effect is supported by findings that the vacuolization is largely preventable by co-treatment with bafilomycin A1, an inhibitor of the vacuolar H+-ATPase that is essential for acidifying these organelles. capes.gov.brviamedica.pl The vacuolization is generally a reversible process upon removal of the drug and does not necessarily lead to apoptosis in certain cell types, even with sustained exposure. capes.gov.brnih.gov

Table 1: Procaine-Induced Vacuolization in Different Cell Types

| Cell Type | Key Findings | Mechanism Highlights | Reference(s) |

|---|---|---|---|

| Rabbit Pulmonary Artery Smooth Muscle Cells (SMCs) | Massive, reversible vacuolization occurs within hours. | Originates from osmotic swelling of acidic organelles; preventable by bafilomycin A1. | capes.gov.br |

| COS-1 Cells | Shows significant vacuolization in response to procaine. | Similar mechanism of ion trapping in acidic compartments. | capes.gov.br |

| Human Epithelial Cells (H.Ep.2) | Pronounced and reversible vacuolation observed. | The extent of vacuolation is influenced by the osmotic pressure of the culture medium. | |

| Human Neuroblastoma SH-SY5Y Cells | Increased autophagosome formation observed. | Part of a broader cellular stress response to local anesthetics. | nih.gov |

Procaine has been shown to significantly influence autophagy, a fundamental cellular process for degrading and recycling cellular components. In the context of cancer cells, such as human tongue squamous cell carcinoma, procaine treatment leads to the accumulation of autophagosomes. nih.gov This is evidenced by the increased expression of the autophagy marker LC3-II. nih.govnih.gov

Interestingly, autophagy appears to act as a protective mechanism for cancer cells against procaine-induced apoptosis. nih.govnih.gov When autophagy is inhibited, for example by chloroquine (B1663885) (which can raise lysosomal pH and inhibit autophagic degradation), the sensitivity of cancer cells to procaine's cytotoxic effects is enhanced. nih.gov This suggests that while procaine induces autophagy, this response can counteract its therapeutic intent in cancer treatment by promoting cell survival. nih.gov

The modulation of lysosomal function is central to these effects. researchgate.net As a weak base, procaine can accumulate in lysosomes, potentially altering their pH and function, which is critical for the fusion of autophagosomes with lysosomes to form autolysosomes—the final step in the autophagic process. nih.govmdpi.com Some studies suggest that the vacuoles induced by procaine express markers of both autophagosomes (LC3) and lysosomes (LAMP-2), indicating a complex interplay and potential disruption of the late stages of autophagy. researchgate.net

A significant aspect of procaine's pharmacodynamics is its ability to interfere with cell proliferation by inducing cell cycle arrest. researchgate.net In several cancer cell lines, including human tongue squamous cell carcinoma and breast cancer cells, procaine causes a G2/M phase arrest. nih.govnih.govspandidos-publications.com This blockage prevents cells from entering mitosis, thereby inhibiting their division and proliferation. spandidos-publications.com

The mechanism behind this cell cycle arrest involves the modulation of key signaling pathways. Research indicates that procaine can inhibit the PI3K/AKT and ERK signaling pathways, both of which are crucial for cell proliferation and survival. nih.gov Furthermore, procaine has been observed to upregulate the expression of p21, a cyclin-dependent kinase inhibitor that plays a critical role in enforcing cell cycle checkpoints. nih.govspandidos-publications.com This upregulation of p21 is a likely contributor to the G2/M arrest observed in procaine-treated cells. spandidos-publications.com In some cancer models, this mitotic arrest is a primary growth-inhibitory effect, occurring without a significant immediate increase in apoptosis.

Table 2: Effect of Procaine on Key Cellular Pathway Markers

| Pathway | Marker | Effect of Procaine | Cellular Outcome | Reference(s) |

|---|---|---|---|---|

| Autophagy | LC3-II | Increased expression | Induction of autophagy | nih.govnih.gov |

| p62 | Increased levels | Accumulation of autophagosomes, potential block in late-stage autophagy | nih.gov | |

| Cell Cycle | p21 | Upregulated expression | G2/M phase arrest | nih.govspandidos-publications.com |

| p-ERK | Decreased expression | Inhibition of proliferation | nih.gov | |

| p-AKT | Decreased expression | Inhibition of proliferation and survival pathways | nih.gov | |

| Apoptosis | Bax | Upregulated expression | Promotion of apoptosis | spandidos-publications.com |

| Bcl-2 | Downregulated expression | Promotion of apoptosis | spandidos-publications.com |

Antioxidant and Cytoprotective Mechanisms in Experimental Models

Beyond its anesthetic and cytotoxic properties, procaine exhibits significant antioxidant and cytoprotective effects in various experimental settings. heraldopenaccess.usresearchgate.net These actions are primarily attributed to its ability to counteract oxidative stress, a key factor in cellular damage and the progression of numerous diseases. nih.gov

Procaine has demonstrated the ability to act as a direct scavenger of reactive oxygen species (ROS). nih.gov In experimental models, procaine dose-dependently protects endothelial cells from damage caused by ROS. ekja.orgresearchgate.net This protective effect is linked to its capacity to preserve endothelium-dependent vasorelaxation in the face of oxidative attack. nih.govekja.org

Studies suggest that procaine may be particularly effective at scavenging hydrogen peroxide. ekja.orgresearchgate.net This is a crucial function, as hydrogen peroxide is a key signaling molecule and a precursor to more damaging ROS. By neutralizing these reactive species, procaine helps to mitigate cellular damage, such as lipid peroxidation and DNA damage, which are hallmarks of oxidative stress. nih.gov For instance, procaine has been shown to effectively reduce the generation of lipid peroxides in cell membranes. nih.gov

Procaine's cytoprotective role extends beyond direct ROS scavenging to the broader modulation of cellular oxidative stress pathways. researchgate.net It has been shown to influence the expression and activity of endogenous antioxidant systems. nih.gov For example, some studies report that procaine treatment can lead to an increase in the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD). nih.gov

In other models, procaine has been observed to activate the NRF2 antioxidant response pathway, a critical transcriptional program that upregulates a wide array of protective genes. researchgate.net In addition to its antioxidant effects, procaine has been noted for its anti-inflammatory properties, which are often intertwined with oxidative stress. heraldopenaccess.us By inhibiting processes like lipid peroxidation and enhancing the cellular antioxidant defense, procaine provides a cytoprotective effect in models of ischemia-reperfusion injury, inflammation, and certain toxicities. researchgate.netresearchgate.net

Table 3: Summary of Procaine's Antioxidant and Cytoprotective Effects

| Experimental Model | Observed Effect | Proposed Mechanism | Reference(s) |

|---|---|---|---|

| Rabbit Abdominal Aorta | Preserved endothelium-dependent relaxation against ROS. | Hydrogen peroxide scavenging. | ekja.orgresearchgate.net |

| Human Jurkat Cells | Reduced generation of cell membrane lipoperoxides. | Direct antioxidant action. | nih.gov |

| Rat Brain Tissue | Modulated lipid peroxidation and increased SOD activity. | Enhancement of endogenous antioxidant enzyme activity. | nih.gov |

| Human Tongue Cancer Cells | Increased intracellular ROS, leading to apoptosis. | Pro-oxidant effect in cancer cells to induce cell death. | nih.govspandidos-publications.com |

| Rat Renal Slices | Inhibited cisplatin-induced lipid peroxidation. | Powerful antioxidant effect against drug-induced toxicity. |

Compound Names Mentioned in this Article

Anti-Inflammatory Cellular Mechanisms

Procaine, the core component of procaine pidolate, exerts its anti-inflammatory effects through a variety of cellular and molecular mechanisms. These actions involve the modulation of key inflammatory cells, signaling pathways, and the production of inflammatory mediators.

At the cellular level, procaine has been shown to influence the function of various immune cells, including microglia, neutrophils, and macrophages. nih.govnih.govkoreamed.org Research indicates that procaine can inhibit the M1 polarization of microglia, a phenotype associated with the promotion of inflammatory responses. nih.gov This inhibition is achieved, in part, by regulating the STAT3/CCL5 axis, which subsequently affects the PI3K/Akt signaling pathway. nih.gov By downregulating this pathway, procaine can suppress the secretion of inflammatory factors from microglia. nih.gov Furthermore, some studies suggest that local anesthetics like procaine can influence neutrophil and macrophage activities, such as phagocytosis and the release of pro-inflammatory cytokines, although the precise effects can be dose-dependent. nih.govmdpi.com

Procaine also demonstrates a significant impact on the production and release of inflammatory mediators. It has been found to inhibit the release of cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins, from leukocytes stimulated by lipopolysaccharide (LPS). mdpi.comnews-medical.net This reduction in cytokine levels is a key aspect of its anti-inflammatory profile. news-medical.netnih.gov The inhibition of inflammatory mediators like eicosanoids has also been reported. researchgate.net Additionally, one of the metabolites of procaine, diethylaminoethanol (DEAE), contributes to the anti-inflammatory effect by inhibiting fatty acid amide hydrolase, leading to an increase in endocannabinoid levels. sciforschenonline.orgscivisionpub.com

The anti-inflammatory actions of procaine are further mediated by its influence on critical intracellular signaling pathways. The nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response, regulating the transcription of numerous pro-inflammatory genes. mdpi.comoncotarget.com Procaine has been shown to interfere with these pathways. For instance, it can inhibit the activation of p38 MAPK and NF-κB-mediated mRNA expression. mdpi.com Research has also highlighted procaine's ability to inhibit the c-Met and its downstream oncogenic pathways, such as PI3K/Akt/mTOR and MEK/ERK. researchgate.net The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another inflammatory signaling cascade that can be modulated by procaine. nih.govoncotarget.com Specifically, procaine has been observed to downregulate JAK2/STAT3 signaling. nih.gov

Moreover, procaine's ability to stabilize cell membranes contributes to its anti-inflammatory properties by reducing the release of lysosomal enzymes and the formation of free radicals. researchgate.netsciforschenonline.org This membrane stabilization can also affect the function of ion channels, such as voltage-gated sodium channels, which are present in immune cells like microglia and can influence inflammatory responses. nih.gov

Table 1: Summary of Procaine's Anti-Inflammatory Cellular Mechanisms

| Cellular Target/Mechanism | Effect of Procaine | Key Research Findings | References |

|---|---|---|---|

| Inflammatory Cells | |||

| Microglia | Inhibits M1 polarization | Regulates the STAT3/CCL5 axis and inhibits the PI3K/Akt signaling pathway, reducing the secretion of inflammatory factors. | nih.gov |

| Neutrophils | Inhibition of priming | Inhibited the release of superoxide in response to fMLP. | nih.gov |

| Leukocytes | Reduced cytokine secretion | Attenuated LPS-induced TNF-α secretion in human white blood cells. | mdpi.com |

| Inflammatory Mediators | |||

| Cytokines (TNF-α, Interleukins) | Inhibition of release | Suppresses the secretion of TNF-α from LPS-stimulated leukocytes. Reduces cytokine mRNA synthesis. | mdpi.comnews-medical.net |

| Eicosanoids | Inhibitory effects | Reported to inhibit these critical inflammatory mediators. | researchgate.net |

| Nitric Oxide (NO) | Inhibition of production | Significantly inhibited NO production in stimulated bovine aortic endothelial cells. | nih.govd-nb.info |

| Signaling Pathways | |||

| STAT3/CCL5 Axis | Inhibition | Downregulates this axis, affecting downstream signaling. | nih.gov |

| PI3K/Akt/mTOR | Inhibition | Blocks this pathway, contributing to anti-inflammatory effects. | nih.govresearchgate.net |

| NF-κB Pathway | Inhibition | Interferes with NF-κB-mediated mRNA expression. | mdpi.com |

| MAPK Pathway (p38, MEK/ERK) | Inhibition | Inhibits the activation of p38 MAPK and the MEK/ERK pathway. | mdpi.comresearchgate.net |

| JAK/STAT Pathway | Downregulation | Downregulates JAK2/STAT3 signaling. | nih.gov |

| Other Mechanisms | |||

| Cell Membrane | Stabilization | Reduces the release of lysosomal enzymes and the formation of free radicals. | researchgate.netsciforschenonline.org |

| Voltage-Gated Sodium Channels | Blockade | Blocks these channels, which are present in microglia and can modulate inflammatory responses. | nih.gov |

Preclinical Pharmacokinetics and Metabolism Non Human Biological Systems

Absorption and Distribution Dynamics in In Vitro and In Vivo Animal Models (excluding human data)

Procaine (B135) is readily absorbed following parenteral administration in various animal species, with peak plasma levels typically reached within one to three hours, depending on the specific formulation. europa.eu Its distribution is limited, and it is rapidly metabolized. europa.eu In horses, the half-life of procaine varies depending on the route of administration, with intravenous, subcutaneous, intramuscular, and intra-articular administrations resulting in half-lives of 50.2, 65.7, 125.5, and 97.1 minutes, respectively. europa.eu Studies in dogs have shown that after oral administration of procaine hydrochloride, urinary concentrations of procaine were detectable, indicating absorption from the gastrointestinal tract. europa.eu

In vitro studies using excised, desheathed frog and rat sciatic nerves have demonstrated that both procaine and its metabolite diethylaminoethanol (DEAE) can block compound action potentials in a dose-dependent manner. nih.gov This effect is pH-dependent, with both compounds being approximately ten-fold more potent at a pH of 9.2 compared to a pH of 7.4. nih.gov This suggests that the uncharged form of the molecule is more readily able to permeate the nerve membrane.

The selection of appropriate animal models is crucial for preclinical pharmacokinetic studies, as they should ideally mimic the anatomical and physiological state of humans. medwinpublishers.com Rodents, rabbits, canines, pigs, and non-human primates are commonly used models. medwinpublishers.com For instance, beagle dogs share many similarities with humans in terms of gastrointestinal anatomy and physiology, making them a suitable model for oral bioavailability studies. medwinpublishers.com

Interactive Table: Half-life of Procaine in Horses by Administration Route

| Administration Route | Half-life (minutes) |

| Intravenous | 50.2 |

| Subcutaneous | 65.7 |

| Intramuscular | 125.5 |

| Intra-articular | 97.1 |

Data sourced from European Medicines Agency reports. europa.eu

Metabolic Pathways and Metabolite Identification

The metabolism of procaine is a rapid process primarily involving hydrolysis by plasma esterases. europa.euresearchgate.net This initial breakdown is followed by further metabolic reactions. nih.gov

Ester Hydrolysis by Plasma Esterases (e.g., pseudocholinesterase)

Procaine is an amino ester that undergoes rapid hydrolysis in the body. europa.euresearchgate.net This reaction is catalyzed by plasma esterases, such as pseudocholinesterase (butyrylcholinesterase), which are present in the plasma and liver. researchgate.netresearchgate.net In horses, the hydrolysis of procaine in whole blood or diluted plasma has been observed with half-times of approximately 9 and 12 minutes, respectively, at 37°C. nih.gov This hydrolytic activity is sensitive to heat and inhibitors like physostigmine, sodium fluoride, and arsenite, which is consistent with the action of plasma esterases. nih.gov Notably, synovial fluid in horses exhibits about 20% of the procaine esterase activity found in plasma. nih.gov Studies comparing different horse breeds have shown statistically significant differences in the rates at which their plasma hydrolyzes procaine. nih.gov In vitro experiments using minipig and rat skin have also demonstrated the capacity of skin to hydrolyze procaine, suggesting that metabolism can occur at the site of topical application. nih.gov

Formation and Fate of Para-Aminobenzoic Acid (PABA) and Diethylaminoethanol

The hydrolysis of the ester bond in procaine results in the formation of two primary metabolites: para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE). europa.euresearchgate.netresearchgate.net PABA is largely excreted in the urine, with about 80% of it being eliminated either unchanged or in a conjugated form. europa.eu In contrast, only about 30% of the formed DEAE is recovered in the urine, with the remainder undergoing further metabolic degradation. europa.eu While PABA shows no local anesthetic activity, DEAE has been found to possess local anesthetic and antispasmodic properties, although it is less potent than the parent procaine molecule. europa.eunih.gov

Phase I and Phase II Metabolic Reactions in Experimental Systems

Following the initial hydrolysis (a Phase I reaction), the metabolites of procaine can undergo further Phase I and Phase II metabolic reactions. slideshare.netsigmaaldrich.comlongdom.org Phase I reactions, such as oxidation, reduction, and further hydrolysis, aim to introduce or expose functional groups on the metabolites, increasing their polarity. sigmaaldrich.com These reactions primarily occur in the liver, catalyzed by enzymes like the cytochrome P450 system. sigmaaldrich.com

Phase II metabolism, or conjugation, involves the attachment of polar molecules to the metabolites, which further increases their water solubility and facilitates their excretion. longdom.org While specific Phase I and II metabolic pathways for the pidolate moiety of procaine pidolate in experimental systems are not extensively detailed in the provided search results, the general principles of drug metabolism suggest that PABA and DEAE would be subject to these reactions. For instance, PABA can be conjugated before excretion. europa.eu The study of drug metabolism in various animal species is crucial as metabolic profiles can differ, impacting the exposure and safety of a drug. nih.gov

Excretion Routes and Kinetics in Animal Models (excluding human data)

The metabolites of procaine are predominantly and rapidly excreted in the urine. europa.eu As mentioned previously, approximately 80% of the PABA metabolite is excreted through the urine, either in its original form or as a conjugate. europa.eu Only about 30% of the DEAE metabolite is found in the urine. europa.eu In horses, less than 1% of the administered procaine dose is excreted in the urine as the unchanged parent compound. europa.eu

Studies in rabbits have investigated the urinary excretion kinetics of metabolites following oral administration of related compounds. For example, after oral administration of parathion, which is metabolized to p-nitrophenol, the elimination of the metabolite began rapidly, with 46% of the total amount excreted within the first 3 hours. nih.gov This highlights the rapid nature of metabolite excretion. The selection of animal models that accurately reflect human excretion pathways is important for preclinical studies. biotechfarm.co.il

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Procaine (B135) Pidolate and Metabolite Quantification

Chromatographic methods are the cornerstone of procaine pidolate analysis, offering high-resolution separation of the parent compound from its metabolites and other endogenous components in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the determination of procaine and its related compounds. rsc.orgnih.govnih.gov Its versatility is enhanced by the use of various detectors, each offering specific advantages in terms of sensitivity and selectivity.

Stability-indicating HPLC methods have been developed to separate and quantify procaine hydrochloride in combination with other drugs. nih.gov For instance, a reversed-phase HPLC method using a phenyl column with a mobile phase of phosphate (B84403) buffer and acetonitrile (B52724) has proven effective. nih.gov Detection is commonly performed using UV spectrophotometry at wavelengths around 254 nm, 280 nm, or 290 nm. nih.govsielc.comnih.gov

The choice of column and mobile phase is critical for achieving optimal separation. C18 columns are frequently used, often with a mobile phase consisting of a buffer (like phosphate or ammonium (B1175870) formate) and an organic modifier such as acetonitrile or methanol. rsc.orgsielc.comnih.goviajps.comsielc.com The pH of the mobile phase is also a key parameter to control for consistent results. iajps.comoup.com

HPLC methods have been successfully applied to quantify procaine in various pharmaceutical preparations and biological fluids like plasma and urine. nih.govnih.govoup.comnih.gov The detection limits for procaine using HPLC can be as low as 1 ng/mL in plasma and 10 ng/mL in urine, demonstrating the high sensitivity of this technique. oup.com

| Technique | Matrix | Detection Method | Key Findings/Application | Citation |

|---|---|---|---|---|

| HPLC | Pharmaceutical Preparations | UV | Quantitative determination of procaine. | nih.gov |

| HPLC | Equine Plasma and Urine | UV | Detection limits of 1 ng/mL in plasma and 10 ng/mL in urine. | oup.com |

| HPLC | Human Plasma | UV | Simultaneous quantification of five local anesthetics including procaine. | nih.gov |

| HPLC | Pharmaceutical Combinations | UV | Stability-indicating assays for procaine hydrochloride combinations. | nih.gov |

Gas Chromatography (GC) and Mass Spectrometry (MS) Applications

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), provides a powerful tool for the analysis of procaine and its metabolites. researchgate.net GC separates volatile compounds, which are then identified and quantified by the mass spectrometer.

For the analysis of procaine, derivatization is sometimes employed to increase the volatility and thermal stability of the compound, leading to improved chromatographic performance. oup.com GC methods have been used for the determination of procaine in various samples, including pharmaceutical injections and biological tissues. researchgate.netsphinxsai.com

GC-MS offers high sensitivity and specificity, allowing for the identification of procaine and its metabolites even at low concentrations. researchgate.net For instance, a quantitative GC-MS analysis has been reported for procaine in rat brain tissue. researchgate.net The use of specific columns, such as SPB-1 or HP-17, and temperature programming allows for the effective separation of the analytes. researchgate.net Detection can be achieved using a flame ionization detector (FID) or a mass spectrometer operating in different ionization modes (electron impact and chemical ionization). researchgate.netcuny.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and ability to handle complex matrices like plasma, blood, and urine. agnopharma.commercodia.comchromatographyonline.comresearchgate.net This technique combines the separation power of liquid chromatography with the highly specific detection capabilities of tandem mass spectrometry.

LC-MS/MS methods have been developed for the simultaneous determination of procaine and its primary metabolite, p-aminobenzoic acid (PABA). researchgate.netnih.gov These methods are crucial for pharmacokinetic studies. The use of a triple-quadrupole mass spectrometer allows for multiple reaction monitoring (MRM), which provides enhanced selectivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.govgoogle.com.pg

Sample preparation for LC-MS/MS analysis is a critical step to remove interferences and concentrate the analytes. agnopharma.com Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed. nih.govresearchgate.net The development of rapid and efficient sample preparation methods, such as those based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, has further streamlined the analytical workflow. shimadzu.com

The sensitivity of LC-MS/MS allows for the quantification of procaine at very low concentrations, with limits of detection (LOD) often in the nanomolar range. researchgate.netnih.govavma.org This high sensitivity is essential for detecting the low levels of procaine that may be present in biological samples following administration. avma.org

| Technique | Matrix | Key Features | Application | Citation |

|---|---|---|---|---|

| GC-MS | Rat Brain Tissue | Quantitative analysis, ultrasonication extraction. | Determination of procaine and neurotransmitters. | researchgate.net |

| LC-MS/MS | Biological Fluids | High sensitivity and specificity, at-column-dilution. | Direct analysis of highly organic extracts from dried blood spots and plasma. | nih.gov |

| LC-MS/MS | Equine Plasma | LOD of 0.2 ng/mL. | Quantification of procaine after subcutaneous administration. | avma.org |

| LC-MS/MS | - | Simultaneous determination of procaine and PABA. | Purity and integrity assessment. | researchgate.net |

Spectroscopic and Electrochemical Approaches

In addition to chromatographic techniques, spectroscopic and electrochemical methods offer alternative and often complementary approaches for the analysis of this compound.

Spectrophotometric and Colorimetric Methods

Spectrophotometric and colorimetric methods are based on the formation of a colored product that can be quantified by measuring its absorbance at a specific wavelength. researchgate.netsphinxsai.com These methods are often simple, rapid, and cost-effective. sphinxsai.comresearchgate.netasianpubs.org

A common approach involves the diazotization of the primary aromatic amine group of procaine, followed by a coupling reaction with a chromogenic agent to form a stable and intensely colored azo dye. sphinxsai.comasianpubs.orgresearchgate.netuobaghdad.edu.iq Various coupling reagents have been utilized, including 7-iodo-8-hydroxyquinoline-5-sulphonic acid, phenol, and phenothiazine. sphinxsai.comresearchgate.netasianpubs.org The resulting colored solutions typically exhibit maximum absorbance in the visible region of the spectrum, which minimizes interference from other compounds that absorb in the UV region. rdd.edu.iq

These methods have been successfully applied to the determination of procaine in pharmaceutical preparations and biological samples like human blood serum. researchgate.netresearchgate.netrdd.edu.iq The linearity of these methods is generally good, with Beer's law being obeyed over a specific concentration range. sphinxsai.comresearchgate.netasianpubs.org

| Method | Reagent | Wavelength (nm) | Linear Range (µg/mL) | Application | Citation |

|---|---|---|---|---|---|

| Spectrophotometry (Diazotization-Coupling) | 7-iodo-8-hydroxyquinoline 5-sulphonic acid | 500 | 1-14 | Pharmaceutical Injections | sphinxsai.com |

| Spectrophotometry (Oxidative Coupling) | Phenothiazine and Ferric Nitrate | 610 | 2-80 | Pharmaceutical Preparations | researchgate.net |

| Spectrophotometry (Diazotization-Coupling) | Phenol | 450 | 2-22 | Pharmaceutical Injections | asianpubs.org |

| Spectrophotometry (Diazotization-Coupling) | 2,5-dimethylphenol | 466 | 1-15 | Pharmaceuticals, Human Blood Serum | researchgate.netrdd.edu.iq |

| Spectrophotometry (Diazotization-Coupling) | Chromatropic acid | 508 | 1-40 (batch), 5-400 (FIA) | Pharmaceutical Injections | uobaghdad.edu.iq |

Electrochemical Sensor Development for Research Applications

Electrochemical methods offer high sensitivity, rapid response, and the potential for developing portable and low-cost sensors for procaine detection. electrochemsci.orgfarmaciajournal.com These techniques are based on the electrochemical oxidation or reduction of the procaine molecule at an electrode surface.

Various types of electrodes have been investigated for the electrochemical determination of procaine, including modified carbon paste electrodes, gold electrodes, and diamond-graphene composite electrodes. farmaciajournal.comdoaj.org The choice of electrode material and the pH of the supporting electrolyte are crucial factors that influence the electrochemical response. farmaciajournal.com

Electrochemical sensors have been developed with very low detection limits for procaine, reaching down to the nanomolar and even picomolar range. electrochemsci.orgiaea.org For example, a sensor based on a molecularly imprinted polymer on a diamond/graphite hybrid material exhibited a linear range of 4x10⁻⁸ to 2.5x10⁻⁵ M with a detection limit of 1.5x10⁻⁸ M. electrochemsci.org Another approach using electrochemically modulated surface-enhanced Raman scattering (SERS) on a modified fluorine-doped tin oxide electrode achieved an unprecedented detection limit of 10⁻¹³ M. iaea.org

These advanced electrochemical sensors demonstrate significant promise for the rapid and highly sensitive detection of procaine in various research applications. electrochemsci.orgdoaj.orgiaea.org

In Silico Modeling and Cheminformatics for Predictive Analysis

In modern drug discovery and development, in silico modeling and cheminformatics have become indispensable tools for the predictive analysis of chemical compounds, offering a cost-effective and time-efficient alternative to extensive laboratory experimentation. nih.gov These computational approaches leverage existing data to model, simulate, and predict the behavior and properties of molecules like this compound. mdpi.compremier-research.com

In silico modeling utilizes computer simulations to forecast the pharmacokinetic and pharmacodynamic properties of a drug candidate. premier-research.com For this compound, this involves developing models to predict its absorption, distribution, metabolism, and excretion (ADME) characteristics. nih.gov Advanced compartmental absorption and transit (ACAT) models can be employed to simulate its passage through the gastrointestinal tract and subsequent absorption into systemic circulation. mdpi.com By inputting physicochemical data such as solubility, pKa, and permeability, these models can estimate key pharmacokinetic parameters. For instance, physiologically based pharmacokinetic (PBPK) models can simulate the distribution of procaine and pidolic acid into various tissues and predict their metabolic pathways and clearance rates. researchgate.net This approach allows researchers to anticipate a compound's behavior in a biological system before any in vivo testing is conducted. nih.gov

Cheminformatics applies data-mining techniques, artificial intelligence, and statistical modeling to analyze large chemical datasets. manutan.comnih.gov In the context of this compound, cheminformatics tools can be used to compare its structural and physicochemical properties against vast libraries of known compounds. nih.gov This comparative analysis helps in predicting potential biological activities and understanding structure-activity relationships (SAR). By analyzing the molecular fragments of procaine and pidolic acid, algorithms can identify potential interactions with biological targets or predict off-target effects. mdpi.com Predictive models, such as regression and classification models, use historical data to forecast future outcomes, helping to identify potential risks and opportunities early in the research phase. tableau.comstrategysoftware.com

The integration of these predictive technologies provides a powerful framework for assessing a compound's potential. gevernova.com For example, machine learning algorithms can be trained on data from similar ester-containing compounds to predict the hydrolytic stability of this compound in various biological matrices. mdpi.com This predictive capability is crucial for guiding formulation development and designing more efficient preclinical studies.

Table 1: Hypothetical In Silico Predictions for this compound

This table illustrates the types of predictive data that can be generated for this compound using in silico modeling and cheminformatics. The values are representative examples and not actual experimental data.

| Parameter | Predicted Value/Outcome | Modeling Technique | Significance in Research |

| Aqueous Solubility | Moderately Soluble | Quantitative Structure-Property Relationship (QSPR) | Influences dissolution rate and bioavailability. |

| LogP | 1.5 - 2.5 | Fragment-based calculation | Predicts membrane permeability and distribution. |

| pKa (Procaine) | ~9.0 (Amine) | Ab initio quantum chemistry models | Determines ionization state at physiological pH. |

| pKa (Pidolic Acid) | ~3.2 (Carboxylic Acid) | Ab initio quantum chemistry models | Determines ionization state at physiological pH. |

| Human Intestinal Absorption | >85% | Advanced Compartmental Absorption and Transit (ACAT) Models | Estimates oral bioavailability. mdpi.com |

| Plasma Protein Binding | 5-10% | Docking simulations with human serum albumin | Affects the fraction of free drug available for therapeutic effect. |

| Metabolic Hotspots | Ester bond (hydrolysis), Aromatic ring (hydroxylation) | Metabolite prediction software (e.g., Meteor Nexus) | Identifies likely sites of metabolic transformation. |

| Blood-Brain Barrier Permeability | Low to Moderate | Machine Learning Classification Models | Predicts potential for central nervous system exposure. |

Bioanalytical Method Validation for Preclinical Research Samples

The validation of bioanalytical methods is a critical regulatory requirement that ensures the reliability, reproducibility, and accuracy of quantitative data from preclinical studies. rfppl.co.inresearchgate.net For this compound, this process involves developing and validating robust analytical methods for the simultaneous quantification of procaine and its counter-ion, pidolic acid, in various biological matrices obtained from research animals. pacificbiolabs.comitrlab.com

The most widely used analytical platform for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). itrlab.comresearchgate.netsygnaturediscovery.com This technique offers high sensitivity, specificity, and throughput, making it ideal for analyzing complex biological samples. sygnaturediscovery.commdpi.com The method development process begins with optimizing the chromatographic conditions to achieve clear separation of the analytes from endogenous matrix components and potential metabolites. rfppl.co.in Mass spectrometric parameters are then fine-tuned to ensure sensitive and specific detection.

Sample preparation is a crucial step to isolate the analytes from interfering substances in the biological matrix. slideshare.net Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). rfppl.co.inuci.edu The choice of method depends on the physicochemical properties of procaine and pidolic acid, the required sensitivity, and the nature of the matrix (e.g., plasma, urine, tissue homogenate). itrlab.comiqvia.com

A comprehensive validation process is conducted according to guidelines from regulatory agencies. This process rigorously assesses several key parameters to ensure the method is fit for its intended purpose. researchgate.netnih.gov The stability of procaine is a key consideration, as ester-containing compounds can be susceptible to enzymatic hydrolysis in biological matrices like plasma. uci.edu

Table 2: Core Parameters for Bioanalytical Method Validation of this compound in Preclinical Samples

This table outlines the essential validation parameters and their typical acceptance criteria as per regulatory standards for preclinical research.

| Validation Parameter | Description | Typical Acceptance Criteria for Preclinical Studies |

| Selectivity & Specificity | The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample, including metabolites and matrix components. rfppl.co.in | No significant interfering peaks at the retention time of the analytes in blank matrix samples. |

| Accuracy | The closeness of the determined value to the nominal or known true value. Assessed using Quality Control (QC) samples at multiple concentration levels. | The mean value should be within ±20% of the nominal value (±25% at the LLOQ). |

| Precision | The closeness of agreement among a series of measurements from the same homogeneous sample. Includes repeatability (intra-batch) and intermediate precision (inter-batch). | The coefficient of variation (CV) should not exceed 20% (25% at the LLOQ). |

| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte over a specified range. | A regression model is used (e.g., weighted linear regression). The correlation coefficient (r²) should be ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. rfppl.co.in | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±25%, Precision ≤25% CV. |

| Recovery | The efficiency of the extraction procedure, comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. | Recovery should be consistent, precise, and reproducible. |

| Matrix Effect | The direct or indirect alteration of the analyte response due to the presence of interfering components in the sample matrix. researchgate.net | The CV of the matrix factor across different lots of matrix should be ≤15-20%. |

| Stability | The chemical stability of the analytes in a given matrix under specific conditions for specific time intervals (e.g., freeze-thaw, bench-top, long-term storage). uci.edu | Mean concentration of stability samples should be within ±20% of the nominal concentration. |

Mechanistic Interaction Studies with Other Biological Agents

Synergistic or Antagonistic Effects on Cellular Pathways in Co-Administration Models

Research into the co-administration of procaine (B135) with other therapeutic agents has revealed synergistic interactions, particularly in the context of oncology. These studies highlight procaine's potential to enhance the efficacy of conventional chemotherapeutic drugs by modulating key cellular pathways.

One significant area of investigation is procaine's effect on DNA methylation. In a study involving HCT116 colon cancer cells, procaine was administered in combination with the platinum-based chemotherapy drug, carboplatin (B1684641). nih.gov The results indicated a synergistic effect on the epigenetic regulation of the cancer cells. The combination of a low dose of procaine with carboplatin was found to be the most effective treatment for reducing the global level of DNA methylation. nih.gov This suggests that procaine can enhance the epigenetic activity of carboplatin, potentially re-sensitizing cancer cells to treatment. nih.govfrontiersin.org

Another co-administration model demonstrated synergy between procaine and autophagy inhibitors. In studies on human tongue squamous cell carcinoma cells, the addition of hydroxychloroquine (B89500) sulfate, an autophagy inhibitor, to procaine treatment enhanced the sensitivity of the cancer cells to procaine-induced apoptosis. nih.govspandidos-publications.com This finding indicates that inhibiting the protective autophagy process in cancer cells can synergistically increase the cell-killing efficacy of procaine. nih.govspandidos-publications.com

| Co-Administered Agent | Cell/Model System | Cellular Pathway/Process Affected | Observed Effect | Reference |

|---|---|---|---|---|